Maculine: A Technical Overview of its Chemical Structure, Properties, and Biological Activities
Maculine: A Technical Overview of its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maculine is a furoquinoline alkaloid naturally occurring in various plant species of the Rutaceae family. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and known biological activities of Maculine. Detailed experimental protocols for its synthesis and characterization, where available in public literature, are presented. Furthermore, this guide summarizes quantitative biological data and explores the current understanding of its mechanism of action.
Chemical Structure and Properties
Maculine, with the chemical formula C₁₃H₉NO₄, is a heterocyclic compound featuring a fused furoquinoline core. Its systematic IUPAC name is 9-Methoxy-1,3-dioxolo[4,5-g]furo[2,3-b]quinoline. The structure is characterized by a methoxy group and a methylenedioxy group attached to the quinoline ring system.
Chemical Structure of Maculine:
Table 1: Physicochemical Properties of Maculine
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉NO₄ | [1][2] |
| Molecular Weight | 243.22 g/mol | [2] |
| IUPAC Name | 9-Methoxy-1,3-dioxolo[4,5-g]furo[2,3-b]quinoline | [2] |
| CAS Number | 524-89-0 | [1][2] |
| Appearance | Colorless needles | [3] |
| Melting Point | 196-197 °C | [3] |
| Boiling Point (est.) | 386.08 °C | [3] |
| Density (est.) | 1.29 g/cm³ | [3] |
| pKa (predicted) | 7.47 | [3] |
Biological Activities and Quantitative Data
Maculine has been reported to exhibit a range of biological activities, primarily antimicrobial and cytotoxic. The following table summarizes the available quantitative data on its bioactivity.
Table 2: Quantitative Biological Activity of Maculine
| Activity Type | Test Organism/Cell Line | Measurement | Value | Reference |
| Antibacterial | Bacillus cereus | MIC | 6.2 - 12.5 µg/mL | [4] |
| Antifungal | Candida krusei | MIC | 25 - 50 µg/mL | [4] |
| Antimycobacterial | Mycobacterium smegmatis | MIC | 156.25 µg/mL | [5] |
| Cytotoxicity | Hepatocarcinoma (HepG2) cells | IC₅₀ | 41.56 µM | [6] |
| Cytotoxicity | Colon carcinoma HCT116 (p53-/-) cells | IC₅₀ | 90.66 µM | [6] |
Experimental Protocols
Synthesis of Maculine
A synthetic route to Maculine has been described by Ohta and Mori. The general scheme is outlined below.
Caption: Synthetic pathway for Maculine as described by Ohta and Mori.
Protocol: The synthesis begins with the condensation of 3,4-methylenedioxyaniline with diethyl (2-benzyloxyethyl)malonate to yield 3-(2-benzyloxyethyl)-4-hydroxy-6,7-methylenedioxycarbostyril[1]. This intermediate is then methylated using diazomethane. The resulting 4-methoxy derivative undergoes cyclization in the presence of polyphosphoric acid to form the dihydrofuroquinoline ring system[1]. Finally, dehydrogenation with N-bromosuccinimide affords Maculine[1].
Isolation of Maculine
Maculine is naturally found in various plants of the Rutaceae family, including Flindersia maculosa, Esenbeckia grandiflora, and Zanthoxylum tingoassuiba[1][2]. A general protocol for its isolation from plant material is as follows:
Caption: A generalized workflow for the isolation of Maculine from plant sources.
Protocol: Dried and powdered plant material (e.g., bark, leaves, or roots) is subjected to extraction with a suitable solvent such as methanol or hexane[1]. The resulting crude extract is then typically partitioned between immiscible solvents to achieve a preliminary separation of compounds based on polarity. The fraction containing Maculine is then subjected to column chromatography, usually on silica gel, with a gradient of solvents of increasing polarity to elute the compounds[1]. Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing Maculine are combined and may require further purification by techniques such as preparative TLC or recrystallization to yield the pure compound[1].
Spectroscopic Data
The structural elucidation of Maculine is confirmed by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 3: Spectroscopic Data for Maculine
| Technique | Data |
| ¹H NMR | Specific chemical shifts and coupling constants would be detailed here from primary literature. |
| ¹³C NMR | Specific chemical shifts for each carbon atom would be listed here from primary literature. |
| HRMS | The exact mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ would be provided here from primary literature. |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for the biological activities of Maculine is not yet fully elucidated. However, as a furoquinoline alkaloid, its activity may be attributed to its ability to intercalate with DNA, a mechanism proposed for other compounds in this class[2]. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.
There is currently no specific information available in the reviewed literature regarding the direct interaction of Maculine with or modulation of specific cellular signaling pathways. Further research is required to determine the molecular targets and signaling cascades affected by this compound.
Caption: A generalized and postulated mechanism of action for the cytotoxic effects of furoquinoline alkaloids.
Conclusion
Maculine is a furoquinoline alkaloid with a well-defined chemical structure and demonstrated antimicrobial and cytotoxic activities. While synthetic and isolation methodologies have been established, a deeper understanding of its mechanism of action and its effects on cellular signaling pathways is needed to fully assess its therapeutic potential. Further research to obtain more extensive quantitative biological data and detailed spectroscopic information is warranted to advance the development of Maculine as a potential lead compound in drug discovery.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
